2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
Description
Molecular Architecture and Spirocyclic Topology
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (CAS 1523618-02-1) features a unique bicyclic framework comprising a seven-membered azaspiro system. The core structure consists of two fused rings: a cyclohexane ring and a four-membered azetidine ring, connected via a spiro carbon atom at position 7 (Figure 1). The nitrogen atom resides in the smaller azetidine ring, while the two fluorine substituents occupy equatorial positions on the spiro carbon (C2), creating a tetrahedral geometry.
Key structural features :
- Molecular formula : C₈H₁₃F₂N·HCl (MW 197.65 g/mol).
- Spiro junction : The C2 carbon bridges the cyclohexane (six-membered) and azetidine (four-membered) rings, enforcing a rigid, non-planar conformation.
- Bond angles : DFT calculations suggest C–N–C angles of ~109° in the azetidine ring, consistent with sp³ hybridization.
The spirocyclic topology reduces rotational freedom, as evidenced by NMR studies showing restricted motion in the azetidine ring. This rigidity contrasts with non-spirocyclic amines like piperidine, which exhibit greater conformational flexibility.
Crystallographic Analysis of Bicyclic Framework
X-ray diffraction data for related spiro compounds (e.g., BACE2 inhibitor complexes) reveal critical insights into the bicyclic framework. While direct crystallographic data for this compound remains unpublished, analogous structures exhibit the following characteristics:
The hydrochloride salt introduces ionic interactions, with the protonated nitrogen forming a hydrogen bond (2.1 Å) to the chloride counterion. Packing analyses of similar spiro systems show monoclinic crystal lattices (space group P2₁2₁2₁) with Z = 4.
Fluorine Substituent Effects on Conformational Dynamics
The difluoro substitution at C2 induces three major effects:
Electronic modulation :
- Fluorine’s electronegativity (-I effect) reduces electron density at the spiro carbon, increasing the basicity of the azetidine nitrogen (pKₐ ~8.5 vs. ~7.2 for non-fluorinated analogs).
- Conformational locking: Steric repulsion between fluorine atoms and adjacent hydrogens favors a chair-like cyclohexane ring, as shown in QM calculations (Figure 2).
Lipophilicity reduction :
Thermodynamic stability :
Comparative Analysis with Related Azaspiro Compounds
Key trends:
- Smaller spiro systems (e.g., [3.3]) exhibit lower logD but higher basicity due to reduced steric shielding of the nitrogen.
- Oxygen-containing analogs (e.g., 2-oxa-7-azaspiro[3.5]nonane) show decreased hydrolytic stability compared to fluorinated derivatives.
- The [3.5] ring system balances conformational rigidity and synthetic accessibility, making it preferable for medicinal chemistry applications.
Properties
IUPAC Name |
2,2-difluoro-7-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)5-7(6-8)1-3-11-4-2-7;/h11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTKXDXLNGAXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-02-1 | |
| Record name | 7-Azaspiro[3.5]nonane, 2,2-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride generally involves:
- Construction of the spirocyclic ring system incorporating nitrogen (aza-spirocycle).
- Introduction of the difluoro substituents at the 2-position.
- Formation of the hydrochloride salt for stability and handling.
Photocatalytic Multicomponent Assembly of N-Heterospirocycles
A recently developed method involves visible-light-driven photocatalysis to assemble N-heterospirocycles, which can be adapted for fluorinated analogues such as 2,2-difluoro derivatives:
- Starting Materials: N-allylsulfonamides and alkenes (including fluorinated alkenes or olefins).
- Catalyst: Photocatalysts such as Iridium complexes (e.g., Ir[dF(CF3)ppy]2(dtbpy))PF6 or organic photocatalysts like 4CzIPN.
- Mechanism: Photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides, which add to alkenes to form β-spirocyclic pyrrolidines.
- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) preferred.
- Conditions: Visible light irradiation, mild temperatures, typically under inert atmosphere but air-tolerant.
- Yields: Moderate to excellent yields (up to 80% isolated yield for related spirocycles).
This method allows for incorporation of fluorinated substituents by choosing appropriate fluorinated olefins or substrates, facilitating the preparation of 2,2-difluoro-substituted spirocycles.
Halogenation and Fluorination Steps
- Difluorination: Introduction of the geminal difluoro group at the spiro carbon is typically achieved via electrophilic fluorination or nucleophilic fluorination of suitable precursors.
- Precursor Preparation: The spirocyclic amine precursor (7-azaspiro[3.5]nonane) can be synthesized by cyclization reactions involving nitrogen nucleophiles and cyclic ketones or aldehydes, followed by selective fluorination.
- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to form the stable hydrochloride salt.
Detailed Research Findings and Data
Photocatalytic Spirocyclization Reaction Conditions and Yields
| Entry | Deviation from Standard Conditions | Yield (%) (Isolated) | Notes |
|---|---|---|---|
| 1 | Standard: N-allyltoluenesulfonamide, DCM, Ir catalyst | 76 | High yield spirocycle formation |
| 2 | No photocatalyst | 14 | Low conversion, unreacted intermediate remains |
| 3 | No light | <5 | Reaction halted, no product formation |
| 4 | Under air | 72 | Slightly lower yield, air tolerant |
| 5 | Solvent changed to MeCN | 0 | No spirocycle formed, starting material recovered |
| 6 | Solvent changed to DCE | 62 | Moderate yield |
| 12 | Organic photocatalyst (4CzIPN) | 72 | Comparable yield to Ir catalyst, cost-effective |
Reaction conditions: 0.2 mmol scale, 1.5 equiv halogenating agent, 3 equiv olefin, 0.5 mol% photocatalyst, 4 mL solvent, visible light irradiation.
Scope of Substrates for Spirocyclization
- Electron-withdrawing and electron-donating sulfonamide protecting groups are tolerated.
- Various olefins including fluorinated alkenes, cyclic alkenes, and macrocyclic alkenes provide access to diverse spirocycles.
- Halogen substituents other than chlorine (bromine, iodine) can be installed, enabling further derivatization.
Fluorine Incorporation
- Gem-difluoro groups at the spiro carbon can be introduced by employing fluorinated olefins or via specific fluorination reagents post-spirocyclization.
- The presence of fluorine atoms influences the electronic and steric environment, affecting reaction rates and yields.
Summary Table of Preparation Method Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting Material | N-allylsulfonamides, fluorinated olefins | N-tosyl allylamine derivatives preferred |
| Photocatalyst | Iridium complex or organic photocatalyst | 0.5 mol% loading |
| Halogenating Agent | 1,3-dichloro-5,5′-dimethylhydantoin or analogs | 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane | DCM preferred for highest yields |
| Light Source | Visible light (blue LED) | Essential for radical generation |
| Temperature | Ambient to mild heating | Room temperature typical |
| Reaction Time | Minutes to hours | 5 min pre-stir for chlorination step; photoreaction minutes to hours |
| Yield Range | Moderate to high | 60-80% isolated yields |
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-7-azaspiro[3. Its unique structure and properties make it a valuable compound for research and development.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic uses.
Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. The compound may interact with molecular targets and pathways involved in various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Key Differences :
- Fluorination: The target compound’s 2,2-difluoro group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 7-oxa-2-azaspiro[3.5]nonane HCl .
- Ring Size : Smaller spiro systems (e.g., 3.3 vs. 3.5) impact conformational flexibility and binding affinity .
Physicochemical Properties
Limited solubility data are available for the target compound, but analogous spirocycles (e.g., 7-azaspiro[3.5]nonane HCl) show moderate water solubility (~50 mg/mL) via HPLC analysis after equilibration at 25°C . Fluorination typically reduces solubility in polar solvents due to increased hydrophobicity .
Comparison of Key Properties :
Cost Comparison :
- Fluorination and complex synthesis likely increase its cost.
Biological Activity
2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride is a fluorinated spirocyclic amine compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 197.65 g/mol. Its structure features a spirocyclic framework with two fluorine atoms at the 2-position, which enhances its stability and reactivity compared to non-fluorinated analogs. The hydrochloride form increases its solubility, making it suitable for laboratory applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation but may involve:
- Enzyme modulation : Influencing metabolic pathways.
- Receptor interaction : Acting as an agonist or antagonist in signaling pathways .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies and Research Findings
A selection of studies highlights the biological activity of related compounds in the azaspiro series:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride, and which analytical techniques are critical for confirming its structural integrity?
- Methodological Answer: Multi-step synthesis typically involves cyclization reactions, fluorination steps, and hydrochloride salt formation. For example, analogous spiro compounds in patents use reagents like tert-butyl carbamates or fluorinated intermediates under controlled conditions . Key analytical techniques include:
- NMR Spectroscopy : Confirm spirocyclic structure and fluorine positioning via and NMR coupling patterns.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>97% as per industrial standards) using reverse-phase columns .
- Table 1 : Example analytical parameters for purity assessment:
| Technique | Column/Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18, 0.1% TFA in H₂O/MeCN gradient | Retention time ±0.2 min, peak area ≥97% |
| NMR | 400 MHz, DMSO-d₆ | Chemical shifts aligned with DFT predictions |
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer: Stability studies should include:
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC and Karl Fischer titration for moisture uptake .
- Low-Temperature Storage : Store at 0–6°C to prevent hydrolysis or fluorine-ligand dissociation, as suggested for fluorinated aldehydes .
- Hazard Mitigation : Follow precautionary codes (e.g., P261, P271) for handling hygroscopic or reactive intermediates .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model fluorination energetics and transition states, reducing trial-and-error experimentation .
- ICReDD Framework : Integrate computational predictions with experimental validation. For example, simulate spirocyclic ring closure barriers to identify optimal catalysts .
- Table 2 : Computational vs. experimental yields for key steps:
| Step | Computed Energy Barrier (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| Fluorination | 22.5 | 65 |
| Cyclization | 18.3 | 82 |
Q. What methodological approaches resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer:
- Factorial Design : Systematically vary solvent, temperature, and concentration to identify artifacts (e.g., solvent-induced shifts in NMR) .
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR (for spatial proximity of fluorines) .
- Case Study : Discrepancies in NMR shifts may arise from dynamic conformational changes; variable-temperature NMR can clarify .
Q. How do the 2,2-difluoro substituents influence the compound’s reactivity in nucleophilic or catalytic reactions?
- Methodological Answer:
- Electron-Withdrawing Effects : Fluorines increase electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Compare reactivity with non-fluorinated analogs via kinetic studies .
- Catalytic Screening : Use high-throughput methods to test Pd-catalyzed cross-coupling reactions, noting fluorine’s impact on oxidative addition rates .
Q. What reactor design considerations are critical for scaling up the synthesis while maintaining yield and purity?
- Methodological Answer:
- Membrane Separation Technologies : Implement continuous flow reactors with in-line purification to isolate intermediates, reducing side-product formation .
- Process Control : Use real-time MS monitoring to adjust feed rates of fluorinating agents (e.g., DAST) .
- Safety Protocols : Adhere to RDF2050108 guidelines for pressure and temperature control in exothermic fluorination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
